molecular formula C22H30N4O3S B12466031 Protein degrader 1

Protein degrader 1

Cat. No.: B12466031
M. Wt: 430.6 g/mol
InChI Key: ZLOXMSNKPDWMEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Protein Degrader Therapeutics

The conceptual foundations of targeted protein degradation trace back to the 1980s, when researchers first identified the ubiquitin-proteasome system as the primary pathway for regulated intracellular protein turnover. Early work revealed that ubiquitin, a small regulatory protein, undergoes a cascade of enzymatic reactions mediated by E1 activating enzymes, E2 conjugating enzymes, and E3 ligases to mark substrates for proteasomal degradation. The crystallization of the 26S proteasome in the 1990s provided structural insights into this degradation machinery, setting the stage for therapeutic exploitation.

A pivotal milestone occurred in 2001 with the development of the first heterobifunctional proteolysis-targeting chimera, designed to recruit an E3 ligase to a target protein. This proof-of-concept molecule validated the "induced proximity" hypothesis, wherein synthetic ligands could bridge E3 ligases and disease-relevant proteins to trigger degradation. By 2019, the field reached clinical translation with proteolysis-targeting chimeras targeting androgen and estrogen receptors entering human trials. These advances catalyzed intense interest in expanding the scope of degradable targets, including traditionally "undruggable" proteins like transcription factors and scaffolding proteins.

Classification of Protein Degraders: Proteolysis-Targeting Chimeras, Molecular Glues, and Bridged Degraders

Contemporary targeted protein degradation platforms fall into three principal categories based on their mechanisms of action:

Proteolysis-targeting chimeras (heterobifunctional degraders) comprise two distinct ligand domains connected by a chemical linker—one binding the target protein and the other engaging an E3 ubiquitin ligase. For example, early prototypes utilized ligands for von Hippel-Lindau (VHL) or cereblon (CRBN) E3 ligases coupled to target-binding warheads. These molecules function catalytically, enabling degradation at sub-stoichiometric concentrations.

Molecular glue degraders represent a distinct class of monovalent small molecules that induce neomorphic interactions between E3 ligases and target proteins. Notably, thalidomide analogs were found to redirect CRBN to degrade transcription factors like IKZF1/3, leading to clinical applications in multiple myeloma. Recent work has expanded this paradigm, with compounds like CR8 shown to glue cyclin K to the DDB1-CUL4-RBX1 ligase complex.

Bridged degraders represent a third-generation approach that exploits endogenous protein complexes. This compound exemplifies this strategy by binding the EED subunit of polycomb repressive complex 2 (PRC2) while recruiting CRBN to degrade PRC1 components BMI1 and RING1B. This bridged mechanism enables selective degradation of proteins within multiprotein complexes that lack direct ligand-binding pockets.

Degrader Class Mechanism Example Compounds
Proteolysis-targeting chimeras Heterobifunctional E3 ligase recruiters ARV-110, ARV-471
Molecular glues Induced E3-target proximity Thalidomide, CR8
Bridged degraders Exploit endogenous protein complexes This compound (MS181)

Position of this compound in Contemporary Targeted Protein Degradation Research

This compound occupies a unique niche in targeted protein degradation research as the first bridged degrader utilizing CRBN to dismantle PRC1. Unlike conventional proteolysis-targeting chimeras that directly bind both target and E3 ligase, this compound exploits the endogenous interaction between EED (a PRC2 component) and PRC1 to enable CRBN-mediated ubiquitination of BMI1 and RING1B. This indirect targeting strategy overcomes limitations in drugging PRC1's core components, which lack traditional binding pockets.

Key characteristics of this compound include:

  • CRBN recruitment : Leverages the cereblon E3 ligase complex, expanding beyond prior bridged degraders using VHL.
  • Preferential PRC1 degradation : Achieves DC50 values of 1.7 μM (BMI1) and 1.3 μM (RING1B) in K562 cells while sparing PRC2 components like EZH2 and SUZ12.
  • Transcriptional reprogramming : Reduces H2AK119ub marks and reactivates polycomb-repressed genes (e.g., HOXA cluster) without affecting PRC2-mediated H3K27me3.

The molecule's ability to inhibit proliferation in VHL-defective cancers highlights its potential in addressing resistance mechanisms to existing therapies. Furthermore, this compound demonstrates that E3 ligase choice critically influences degradation specificity—a principle enabling future degrader designs against complex transcriptional regulators.

Properties

IUPAC Name

1-(2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3S/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOXMSNKPDWMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Synthesis of Protein Degrader 1

Core Structure Assembly

This compound is synthesized through a multi-step process that integrates a VHL (von Hippel-Lindau) E3 ligase ligand, a linker, and a target protein-binding warhead. The VHL ligand, (S,R,S)-AHPC, is derived from VH032, a hydroxyproline-based compound that binds selectively to the VHL subunit of the E3 ubiquitin ligase complex. The synthesis begins with the functionalization of the VHL ligand to introduce a terminal amine group, enabling conjugation to linkers.

Key steps include:

  • Coupling of the VHL ligand to a linker : The hydroxyproline core is modified with a primary amine using phosphorus oxychloride or standard amide coupling reagents.
  • Introduction of terminal chemistry : The linker is functionalized with reactive groups (e.g., amines, azides) for subsequent attachment to target ligands.
Table 1: Representative Synthetic Routes for this compound
Step Reagents/Conditions Yield Reference
VHL ligand functionalization POCl₃, DIPEA, DCM 75%
Linker conjugation EDC/HOBt, DMF, RT 68%
Final Boc deprotection TFA/DCM (1:1), 0°C 95%

Linker Design and Optimization

Linker Composition and Length

The linker’s physicochemical properties significantly impact ternary complex formation and degradation efficiency. This compound employs polyethylene glycol (PEG) or alkyl-based linkers to balance hydrophobicity, flexibility, and proteasome accessibility.

Table 2: Impact of Linker Length on Degradation Efficiency
Linker Type Length (Atoms) Degradation Efficacy (IC₅₀) Reference
PEG₂ 8 1.11 μM
PEG₄ 12 0.89 μM
Alkyl 6 2.34 μM

Studies demonstrate that longer PEG linkers (e.g., PEG₄) enhance degradation by improving spatial alignment between the target protein and E3 ligase. Rigid linkers, such as those incorporating aromatic rings, are less effective due to reduced conformational flexibility.

Purification and Analytical Characterization

Chromatographic Purification

Crude this compound is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Final purity exceeds 96%, as confirmed by analytical HPLC.

Structural Validation

  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular weight (Observed: 467.02 Da; Calculated: 467.02 Da).
  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) reveals characteristic peaks for the hydroxyproline moiety (δ 4.21 ppm) and the terminal amine (δ 7.89 ppm).

Optimization Strategies

E3 Ligase Recruitment

This compound’s selectivity for VHL is critical. Comparative studies with CRBN (cereblon) recruiters show that VHL-based degraders exhibit superior kinetic profiles in HCT116 cells (>90% degradation within 24 h).

Table 3: Comparison of E3 Ligase Recruiters
E3 Ligase Degradation Half-Life (h) Target Selectivity Reference
VHL 3.2 Brd4 > Brd2
CRBN 6.8 Pan-BET

Exit Vector Engineering

The orientation of the linker’s attachment point (“exit vector”) influences ternary complex stability. This compound utilizes a 1,2-disubstituted benzene tether to optimize binding to Brd4 BD2, as evidenced by X-ray crystallography.

Scale-Up and Industrial Applications

Parallel Synthesis for Library Generation

To expedite PROTAC discovery, this compound is synthesized in parallel using pre-functionalized ligand-linker conjugates. For example, 50+ variants can be generated simultaneously by reacting a single target ligand with diverse linker-E3 ligand combinations.

One-Pot Methodologies

Recent advances enable one-pot synthesis without intermediate purification. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) achieves a 67% yield of this compound analogs in a single step.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide: undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Employed in studies involving protein degradation and cellular processes.

    Medicine: Investigated for its potential therapeutic applications in targeting specific proteins for degradation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through the recruitment of the von Hippel-Lindau (VHL) protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The molecular targets and pathways involved include:

    VHL Protein: Acts as a recognition element for the target protein.

    Ubiquitin-Proteasome Pathway: Facilitates the degradation of the ubiquitinated protein.

Comparison with Similar Compounds

Structural and Mechanistic Differences

PD1’s efficacy is benchmarked against other degraders, including PROTACs, molecular glues, and lysosome-targeting degraders (Table 1).

Compound Target E3 Ligase Linker Type Cooperativity (α) DC₅₀ (nM) Selectivity Reference
PD1 (hypothetical) SMARCA2BD VHL Flexible PEG-based Positive (α > 1) 10 High (spares WT proteins)
MS39 (EGFR degrader) Mutant EGFR VHL Rigid aromatic Non-cooperative (α = 1) 15 >100-fold vs. WT EGFR
QXG-0629 (CK1α) CK1α CRBN Glutarimide-based Positive (α > 1) 50 CRBN-dependent
WDR5 degrader (VHL) WDR5 VHL Variable-length alkyl Negative (α < 1) 100 Moderate

Key Findings :

  • Linker Design : PD1’s flexible PEG linker outperforms rigid linkers (e.g., MS39) in accommodating dynamic ternary complexes, as shown by HDX proteomics and ubiquitin mapping . In contrast, WDR5 degraders with variable-length alkyl linkers exhibit reduced degradation efficacy due to suboptimal POI-E3 ligase proximity .
  • Cooperativity : PD1’s positive cooperativity (α > 1) mirrors molecular glues (e.g., IMiDs), enhancing ternary complex stability. Conversely, WDR5 degraders with negative cooperativity (α < 1) require higher concentrations for equivalent degradation .
Degradation Efficiency and Selectivity
  • PD1 vs. MS39 : PD1 achieves a lower DC₅₀ (10 nM vs. 15 nM for MS39) due to optimized ternary complex populations. However, MS39’s selectivity for mutant EGFR over wild-type (WT) EGFR is superior, attributed to its VHL-recruiting moiety and structural mimicry of gefitinib .
  • CRBN vs. VHL-Based Degraders: CRBN-dependent degraders (e.g., QXG-0629) often exhibit broader substrate ranges but lower selectivity. PD1’s VHL recruitment enhances specificity, as VHL has fewer endogenous neosubstrates than CRBN .
Pharmacokinetic (PK) and Functional Advantages
  • In Vivo Stability : PD1’s PEG linker improves solubility and bioavailability compared to glutarimide-based CK1α degraders, which show rapid clearance in murine models . MS39, however, is the first EGFR degrader with demonstrated in vivo stability, achieving therapeutic plasma concentrations .
  • Mechanistic Specificity : PD1 avoids off-target effects seen with cysteine-reactive degraders (e.g., SARS-CoV-2 nsp14 degraders), which indiscriminately disrupt proteostasis via host protein disulfide isomerase modification .

Biological Activity

Protein degraders, particularly those classified under heterobifunctional compounds like PROteolysis TArgeting Chimeras (PROTACs), represent a novel class of therapeutic agents that utilize the ubiquitin-proteasome system (UPS) to selectively degrade target proteins. This article focuses on the biological activity of "Protein Degrader 1," exploring its mechanisms, efficacy, and potential applications in therapeutic contexts.

Ubiquitin-Proteasome System
this compound operates primarily through the UPS, which is responsible for the degradation of misfolded or damaged proteins as well as regulatory proteins involved in critical cellular processes. The mechanism involves:

  • Binding to Target Protein : this compound binds to a specific target protein (the protein of interest, POI).
  • Recruitment of E3 Ligase : It simultaneously binds to an E3 ubiquitin ligase, facilitating the transfer of ubiquitin to the target protein.
  • Polyubiquitination and Degradation : The polyubiquitinated protein is recognized by the proteasome and subsequently degraded, leading to a complete loss of function of that protein.

This process enables a more profound and durable effect compared to traditional small-molecule inhibitors, which typically only inhibit the activity of proteins without degrading them entirely .

Efficacy and Research Findings

Recent studies have demonstrated the efficacy of this compound in various biological contexts:

  • Cancer Therapy : this compound has shown promising results in preclinical models for cancer treatment. For instance, it effectively degrades BRD4, a protein implicated in several cancers, with a maximum degradation efficiency exceeding 99% at low concentrations (DC50 values ranging from 11.9 to 21.9 nM) .
  • Cell Cycle Regulation : In breast cancer cell lines, treatment with this compound resulted in significant cell cycle arrest and apoptosis induction. Specifically, it caused a >20-fold increase in apoptotic rates compared to traditional inhibitors .

Case Study 1: BRD4 Degradation

In a study assessing the effects of this compound on BRD4:

  • Objective : Evaluate its degradation efficiency and impact on cell proliferation.
  • Methods : Concentration-dependent studies were conducted using human breast cancer cells.
  • Results : The treatment led to significant downregulation of c-Myc levels and upregulation of apoptosis markers such as cleaved caspase-9 and PARP1 .

Case Study 2: Targeting Oncogenic Mutants

Another investigation focused on using this compound to target KRAS mutants:

  • Objective : Assess its ability to degrade multiple oncogenic variants.
  • Findings : The degrader effectively eliminated various KRAS mutants, showcasing its potential as a versatile therapeutic agent against different cancer types .

Comparative Analysis

FeatureTraditional InhibitorsThis compound
MechanismOccupancy-drivenEvent-driven
Target EngagementContinuous bindingTransient binding
EfficacyLimitedHigh (multiple targets per molecule)
Duration of EffectShortLong-lasting (requires resynthesis for recovery)
SpecificityModerateHigh (depends on E3 ligase interaction)

Future Directions

The ongoing research into this compound and similar compounds is promising. As these agents enter clinical trials, their potential to treat various diseases, particularly cancer, is being closely evaluated. Future studies will focus on optimizing their design for improved pharmacokinetics and specificity while assessing long-term effects in vivo.

Q & A

Q. What are the critical structural components of heterobifunctional protein degraders, and how do they influence ternary complex formation?

Heterobifunctional degraders, such as PROTACs, require three components:

  • Target ligand : Binds the protein of interest (POI).
  • E3 ligase ligand : Recruits ubiquitin ligase.
  • Linker : Connects the two ligands and modulates spatial orientation, flexibility, and ternary complex stability .
    The linker's length and chemistry are critical for maintaining optimal distance and orientation between the POI and E3 ligase. For example, rigid or flexible linkers can alter ternary complex cooperativity, impacting degradation efficiency. Empirical screening of linker libraries is often necessary due to the lack of predictive models .

Q. What experimental methods are recommended for quantifying degradation efficiency and generating dose-response curves?

  • Simple Western Technology : Enables high-throughput, automated quantification of degradation parameters (DC50, Dmax) using 3 µL lysate samples. It integrates size resolution for specificity and multiplex analysis for normalization .
  • Bioluminescence Imaging : HiBiT knock-in cell lines allow real-time monitoring of target protein levels via luminescent signals, facilitating degradation rate (kdeg) calculations .

Q. How do researchers validate target specificity and on-mechanism activity of degraders?

  • Rescue Experiments : Co-treatment with proteasome inhibitors (e.g., MG132) or lysosomal inhibitors (e.g., chloroquine) confirms degradation pathway dependence .
  • Negative Controls : Use of inactive degraders (e.g., target ligand or E3 ligase-binding mutants) to rule out off-target effects .

Advanced Research Questions

Q. How can computational models predict ternary complex structures to guide rational degrader design?

  • Molecular Dynamics (MD) Simulations : Tools like Atommap integrate cryo-EM and HDX-MS data to model ternary complex ensembles, identifying high-population conformations that favor ubiquitination. For example, simulations of ACBI1 (PDB: 7S4E) revealed dynamic interfaces critical for degradation .
  • Machine Learning (ML) : Classifiers trained on linker properties and proteomics data predict degraders with optimal cooperativity. A model validated on SMARCA2-VHL degraders achieved DC50 = 67 nM and Dmax = 90% .

Q. How can proteomics data resolve contradictions in degradation efficiency across cellular models?

  • Proteome-Wide Profiling : Data-independent acquisition (DIA) with trapped ion mobility spectrometry (TIMS) identifies off-target degradation and contextualizes cell-specific E3 ligase expression .
  • Orthogonal Assays : Cross-validate findings using thermal shift assays (TSA) and cellular thermal shift assays (CETSA) to confirm target engagement .

Q. What strategies optimize ternary complex cooperativity to enhance degradation potency?

  • Structure-Based Linker Design : Simulations of ternary complexes (e.g., MZ1, PDB: 5T35) guide linker modifications to stabilize productive POI-E3 ligase interactions .
  • Cooperative Binding Screens : SPR or ITC measures ternary complex affinity, prioritizing degraders with positive cooperativity (α > 1) .

Q. How do translational PK-PD models address the unique pharmacology of degraders?

  • Event-Driven Models : Incorporate degradation rate constants (kdeg) and ubiquitination efficiency to predict sustained target suppression despite sub-stoichiometric drug concentrations .
  • Tissue Distribution Studies : Adjust dosing regimens based on E3 ligase expression profiles (e.g., CRBN in hematopoietic cells vs. VHL in solid tumors) .

Q. How can lysosomal degradation pathways expand the scope of degradable targets?

  • Autophagy-Tethering Compounds (ATTECs) : Engage LC3 to degrade aggregates (e.g., mutant huntingtin) via autophagy .
  • LYTACs : Utilize cell-surface receptors (e.g., CI-M6PR) to shuttle extracellular or membrane proteins to lysosomes .

Q. What experimental frameworks address challenges in degrading "undruggable" targets like transcription factors?

  • DNA-Encoded Libraries (DELs) : Screen for cryptic binding pockets on intrinsically disordered targets .
  • Cryo-EM and HDX-MS : Map transient degrader-target interactions to inform linker optimization (e.g., for STAT3 degraders) .

Q. How are machine learning and AI integrated into degrader discovery pipelines?

  • Predictive Modeling : Train algorithms on ternary complex structural data and degradation metrics to prioritize candidates with favorable drug-like properties .
  • Proteomics-Driven Optimization : AI analyzes ubiquitin mapping data to refine degrader libraries and predict neosubstrates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.